

physical and chemical properties of 3-Nitro-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B1349235

[Get Quote](#)

An In-Depth Technical Guide to 3-Nitro-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring functionalized with both a nitro group and a nitrile group.^[1] This unique arrangement of reactive moieties makes it a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules, and the nitro and nitrile groups offer multiple avenues for synthetic modification, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.^[1] This guide provides a comprehensive overview of the known physical, chemical, and biological properties of **3-Nitro-1H-pyrazole-4-carbonitrile**, along with available experimental data.

Chemical and Physical Properties

Precise experimental data for the physical properties of **3-Nitro-1H-pyrazole-4-carbonitrile** are not widely reported in publicly available literature. The information that is available is often predicted or pertains to related isomers. The key identifiers and some predicted properties are summarized below.

Table 1: Physical and Chemical Properties of **3-Nitro-1H-pyrazole-4-carbonitrile**

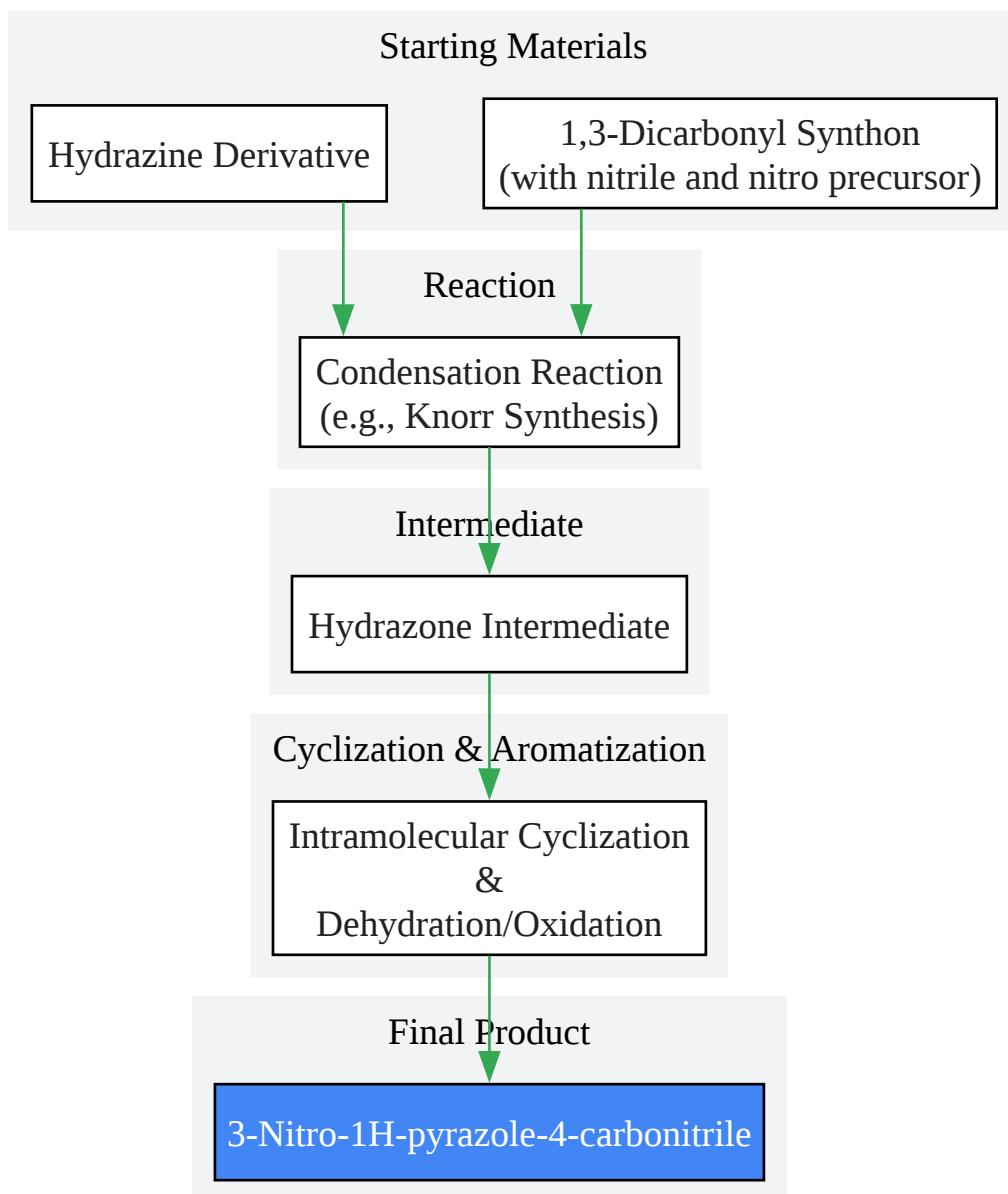
Property	Value	Source
CAS Number	39205-87-3	[1]
Molecular Formula	C ₄ H ₂ N ₄ O ₂	[1]
Molecular Weight	138.08 g/mol	[1]
Physical Form	Solid	
Predicted pKa	8.32 ± 0.10	[2]
Purity	Typically ≥95% (commercial)	
Storage	Sealed in a dry environment at room temperature.	

Reactivity and Chemical Behavior

The chemical reactivity of **3-Nitro-1H-pyrazole-4-carbonitrile** is primarily dictated by its two functional groups: the nitro group (-NO₂) and the nitrile group (-C≡N).

- **Nitrile Group:** The nitrile functionality is a versatile handle for a variety of chemical transformations. It can be:
 - Hydrolyzed to a carboxylic acid.
 - Reduced to a primary amine.
 - Participate in cycloaddition reactions.[\[1\]](#)
- **Nitro Group:** The nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental in medicinal chemistry, opening pathways for:
 - Amide bond formation.
 - Peptide couplings.

- Synthesis of further heterocyclic systems.[\[1\]](#)


The pyrazole ring itself is an aromatic heterocycle, which provides a stable scaffold for these functional group interconversions.

Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Nitro-1H-pyrazole-4-carbonitrile** is not readily available in peer-reviewed journals. However, general methods for the synthesis of substituted pyrazoles can be adapted. The most common approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

For **3-Nitro-1H-pyrazole-4-carbonitrile**, a plausible synthetic route would involve the reaction of a suitably substituted hydrazine with a precursor containing the nitrile and a masked or precursor nitro group.

Logical Synthesis Workflow:

[Click to download full resolution via product page](#)

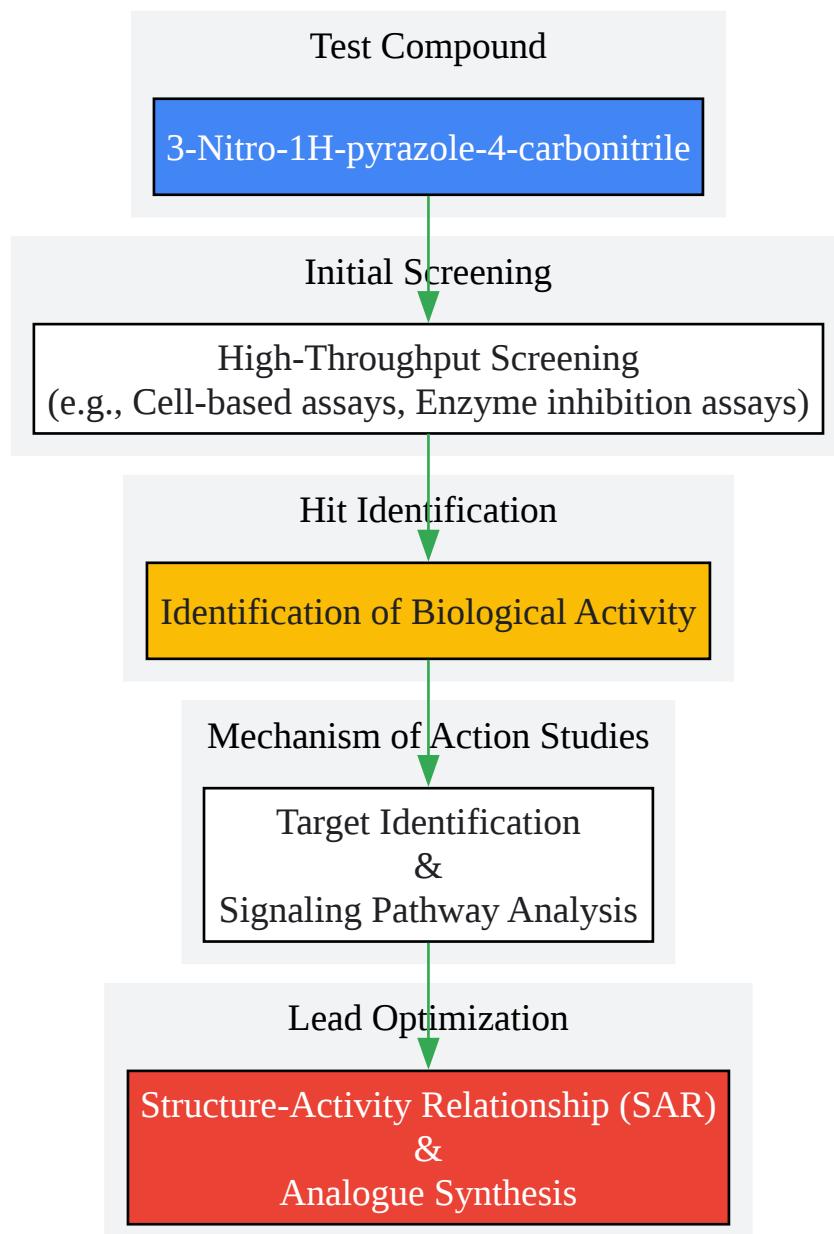
Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Spectral Data

Specific, experimentally verified spectral data (NMR, IR, Mass Spectrometry) for **3-Nitro-1H-pyrazole-4-carbonitrile** are not available in the searched literature. However, based on the known spectra of related pyrazole compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for **3-Nitro-1H-pyrazole-4-carbonitrile**

Technique	Predicted Characteristic Signals
¹ H NMR	A singlet for the C5-H proton, likely in the downfield region ($\delta > 8.0$ ppm) due to the electron-withdrawing effects of the adjacent nitro and nitrile groups. A broad singlet for the N-H proton.
¹³ C NMR	Signals for the three pyrazole carbons and the nitrile carbon. The carbon bearing the nitro group (C3) and the nitrile group (C4) would be significantly deshielded.
IR (Infrared)	Characteristic absorption bands for the N-H stretch (around 3300 cm^{-1}), the $\text{C}\equiv\text{N}$ stretch (around 2230 cm^{-1}), and asymmetric and symmetric stretches for the NO_2 group (around 1550 and 1350 cm^{-1} , respectively).
Mass Spec.	A molecular ion peak (M^+) corresponding to the molecular weight of 138.08.


Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of **3-Nitro-1H-pyrazole-4-carbonitrile** in any signaling pathways. However, the broader class of pyrazole-containing molecules has been extensively studied and is known to exhibit a wide range of biological activities, including but not limited to:

- Anti-inflammatory
- Antimicrobial
- Anticancer
- Antiviral

The presence of the nitro group may also confer specific biological properties, as nitroaromatic compounds are known to be bioreducible and can generate reactive nitrogen species under certain conditions.

Logical Workflow for Biological Screening:

[Click to download full resolution via product page](#)

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Conclusion

3-Nitro-1H-pyrazole-4-carbonitrile is a promising but currently under-characterized synthetic intermediate. Its rich functionality suggests significant potential for the development of novel therapeutics and other functional molecules. Further research is required to fully elucidate its physical properties, develop robust synthetic protocols, and explore its biological activity profile. This guide serves as a summary of the currently available information and a framework for future investigation into this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 3-Nitro-1H-pyrazole CAS#: 26621-44-3 [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Nitro-1H-pyrazole-4-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349235#physical-and-chemical-properties-of-3-nitro-1h-pyrazole-4-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com